molecular formula C23H18BrN5O4S B2742558 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895641-39-1

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2742558
CAS No.: 895641-39-1
M. Wt: 540.39
InChI Key: KARXQHHHWFHHDE-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with additional functional groups such as a bromophenyl sulfonyl and dimethoxyphenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous due to its transition-metal-free nature and mild reaction conditions. The process involves the following steps:

    Formation of Carbodiimide Intermediate: The reaction begins with the preparation of a carbodiimide intermediate from the corresponding amine and isocyanate.

    Nucleophilic Addition: The carbodiimide intermediate undergoes nucleophilic addition with a diazo compound, leading to the formation of a triazole ring.

    Cyclization: The resulting intermediate undergoes cyclization to form the triazoloquinazoline core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and amine groups.

    Cyclization Reactions: The triazole and quinazoline rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfone derivatives.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity . Additionally, it can inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups and structural features. The presence of both bromophenyl sulfonyl and dimethoxyphenyl amine groups enhances its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXQHHHWFHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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